REACTION_CXSMILES
|
[CH3:1][C:2](C)([CH2:4][CH:5](C)C)[CH3:3]>C(Cl)(Cl)(Cl)Cl>[CH3:3][C:2]([CH3:4])=[CH2:1].[CH3:3][C:2]([CH:4]=[CH2:5])=[CH2:1] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CC(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was purged with N2
|
Type
|
TEMPERATURE
|
Details
|
heated to 75 C
|
Type
|
ADDITION
|
Details
|
, 0.09 g of azobisisobutyronitrile was added
|
Type
|
ADDITION
|
Details
|
added over a period of one half hour
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.3% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C.CC(=C)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |